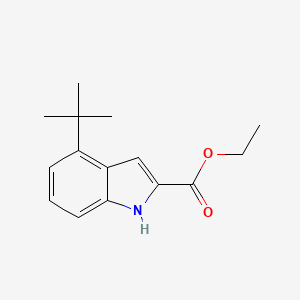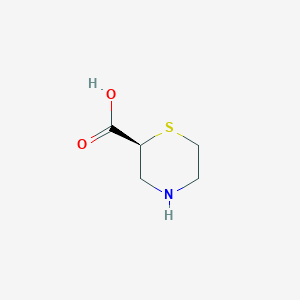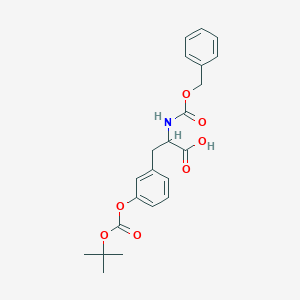![molecular formula C8H5InO5 B15360875 [1,4-BENZENEDICARBOXYLATO(2-)-KappaO1]HYDROXYINDIUM](/img/structure/B15360875.png)
[1,4-BENZENEDICARBOXYLATO(2-)-KappaO1]HYDROXYINDIUM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedicarboxylato(2-)-O1]hydroxyindium, also known as MIL-68 (In), is a metal-organic framework (MOF) compound with the molecular formula C8H4InO5 and a molecular weight of 294.93 g/mol . This compound is characterized by its chemical stability and thermal stability, making it suitable for various applications in catalysis, adsorption, and separation processes .
Métodos De Preparación
1,4-Benzenedicarboxylato(2-)-O1]hydroxyindium can be synthesized using solvent-thermal and hydrothermal methods . These methods involve the reaction of indium salts with 1,4-benzenedicarboxylic acid under controlled temperature and pressure conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) or water, and the resulting product is purified through filtration and washing .
Análisis De Reacciones Químicas
1,4-Benzenedicarboxylato(2-)-O1]hydroxyindium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of indium oxide and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state indium compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Benzenedicarboxylato(2-)-O1]hydroxyindium has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,4-Benzenedicarboxylato(2-)-O1]hydroxyindium involves its ability to interact with various molecular targets through its porous structure. The compound can adsorb and release molecules, making it effective in catalysis and drug delivery applications . The molecular pathways involved include the coordination of indium ions with carboxylate groups, which facilitates the adsorption and release of target molecules .
Comparación Con Compuestos Similares
1,4-Benzenedicarboxylato(2-)-O1]hydroxyindium can be compared with other metal-organic frameworks such as:
UiO-66 (Zr): A zirconium-based MOF known for its exceptional chemical stability and high surface area.
The uniqueness of 1,4-Benzenedicarboxylato(2-)-O1]hydroxyindium lies in its specific indium coordination, which imparts unique properties such as enhanced thermal stability and specific adsorption characteristics .
Propiedades
Fórmula molecular |
C8H5InO5 |
|---|---|
Peso molecular |
295.94 g/mol |
Nombre IUPAC |
indium(3+);terephthalate;hydroxide |
InChI |
InChI=1S/C8H6O4.In.H2O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;1H2/q;+3;/p-3 |
Clave InChI |
HHBHDQUUYDVWPQ-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[In+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



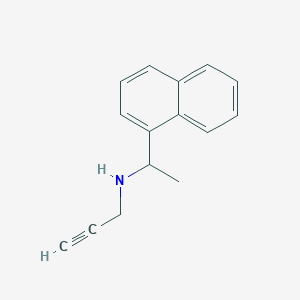
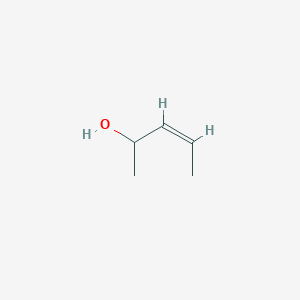


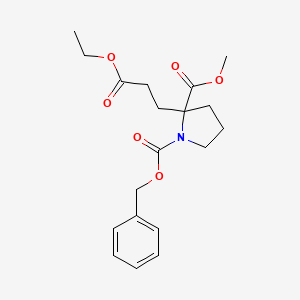
![Tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-YL]carbamate](/img/structure/B15360848.png)
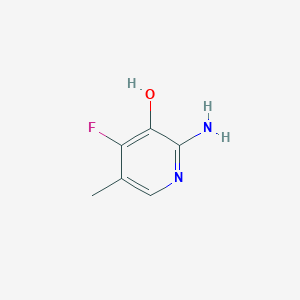
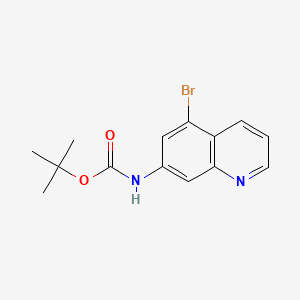
![5-[4-(Trifluoromethoxy)phenyl]-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15360867.png)
